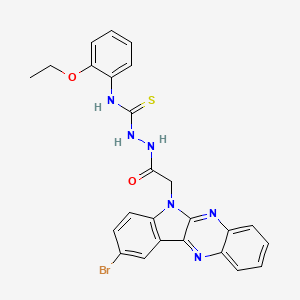
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- typically involves multi-step organic reactions. The process may start with the formation of the pyridoindole core, followed by the introduction of the chloro and piperazinyl substituents. Common synthetic methods include:
Cyclization reactions: To form the fused ring system.
Halogenation: To introduce the chloro substituents.
N-alkylation: To attach the piperazinyl group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and pressure control: Maintaining optimal conditions for each reaction step.
化学反応の分析
Types of Reactions
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1H-Pyrido(3,4-b)indole: The parent structure without additional substituents.
6-Chloro-1H-pyrido(3,4-b)indole: A simpler analog with only the chloro substituent.
1-Piperazinylpropyl derivatives: Compounds with similar piperazinyl side chains.
Uniqueness
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
142944-44-3 |
|---|---|
分子式 |
C25H28Cl2N4O |
分子量 |
471.4 g/mol |
IUPAC名 |
6-chloro-2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C25H28Cl2N4O/c1-28-23-7-6-19(27)17-22(23)21-8-11-31(25(32)24(21)28)10-3-9-29-12-14-30(15-13-29)20-5-2-4-18(26)16-20/h2,4-7,16-17H,3,8-15H2,1H3 |
InChIキー |
FHMDBURDYMIBDF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






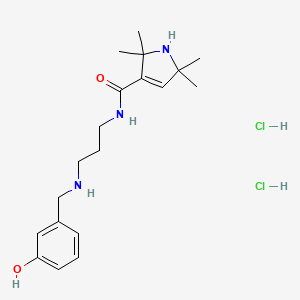
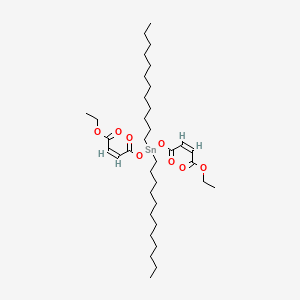
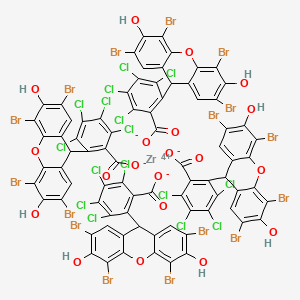
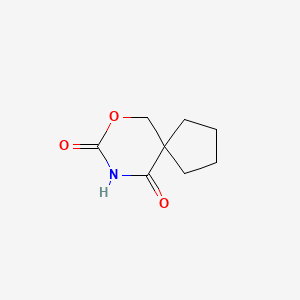
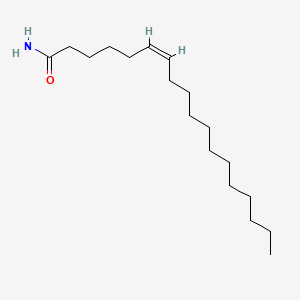
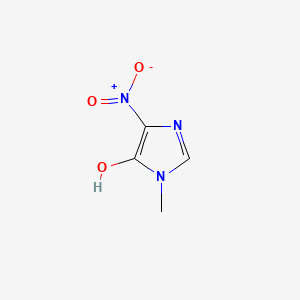
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
